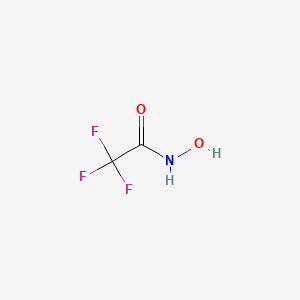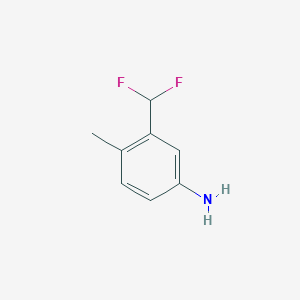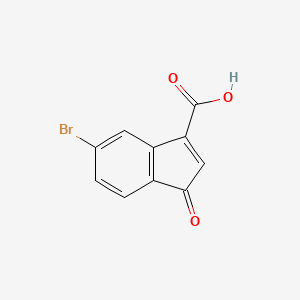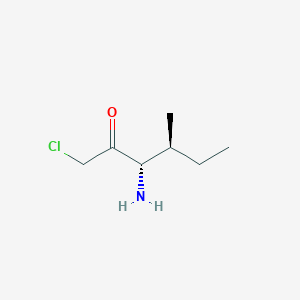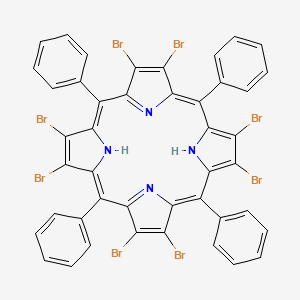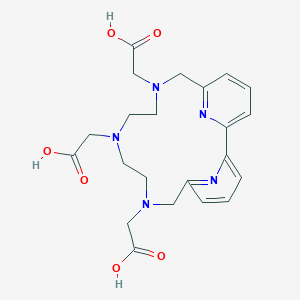
2,2',2''-(4,7,10-Triaza-1,2(2,6)-dipyridinacycloundecaphane-4,7,10-triyl)triacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,2’'-(4,7,10-Triaza-1,2(2,6)-dipyridinacycloundecaphane-4,7,10-triyl)triacetic acid is a complex organic compound that belongs to the class of triaza macrocyclic ligands. These compounds are known for their ability to form stable complexes with metal ions, making them useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(4,7,10-Triaza-1,2(2,6)-dipyridinacycloundecaphane-4,7,10-triyl)triacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. The reaction may involve:
Starting Materials: Precursors such as pyridine derivatives and amines.
Cyclization Reaction: The cyclization process often requires a catalyst and specific reaction conditions, such as temperature and pH control.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk synthesis.
Automation: Automated systems to control reaction parameters precisely.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the product.
化学反应分析
Types of Reactions
2,2’,2’'-(4,7,10-Triaza-1,2(2,6)-dipyridinacycloundecaphane-4,7,10-triyl)triacetic acid can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents like water, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups.
科学研究应用
2,2’,2’'-(4,7,10-Triaza-1,2(2,6)-dipyridinacycloundecaphane-4,7,10-triyl)triacetic acid has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential in biological systems, such as enzyme inhibition or metal ion transport.
Medicine: Explored for its potential therapeutic applications, including drug delivery or imaging agents.
Industry: Utilized in industrial processes that require stable metal complexes, such as catalysis or material science.
作用机制
The mechanism of action of 2,2’,2’'-(4,7,10-Triaza-1,2(2,6)-dipyridinacycloundecaphane-4,7,10-triyl)triacetic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its nitrogen and oxygen donor atoms, which can influence various molecular targets and pathways, such as:
Metal Ion Transport: Facilitating the transport of metal ions across membranes.
Enzyme Inhibition: Inhibiting metalloenzymes by binding to their active sites.
相似化合物的比较
Similar Compounds
EDTA (Ethylenediaminetetraacetic acid): A widely used chelating agent with similar metal-binding properties.
DTPA (Diethylenetriaminepentaacetic acid): Another chelating agent with multiple applications in medicine and industry.
Uniqueness
2,2’,2’'-(4,7,10-Triaza-1,2(2,6)-dipyridinacycloundecaphane-4,7,10-triyl)triacetic acid is unique due to its specific macrocyclic structure, which provides enhanced stability and selectivity in metal ion binding compared to other chelating agents.
属性
分子式 |
C22H27N5O6 |
|---|---|
分子量 |
457.5 g/mol |
IUPAC 名称 |
2-[8,14-bis(carboxymethyl)-8,11,14,20,21-pentazatricyclo[14.3.1.12,6]henicosa-1(19),2,4,6(21),16(20),17-hexaen-11-yl]acetic acid |
InChI |
InChI=1S/C22H27N5O6/c28-20(29)13-25-7-9-26(14-21(30)31)11-16-3-1-5-18(23-16)19-6-2-4-17(24-19)12-27(10-8-25)15-22(32)33/h1-6H,7-15H2,(H,28,29)(H,30,31)(H,32,33) |
InChI 键 |
IEVKVUJBSSRVRB-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=NC(=CC=C2)C3=CC=CC(=N3)CN(CCN1CC(=O)O)CC(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3R,4S,5R)-2-(12-amino-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15225333.png)
![2-Bromobenzo[h]quinazoline](/img/structure/B15225338.png)


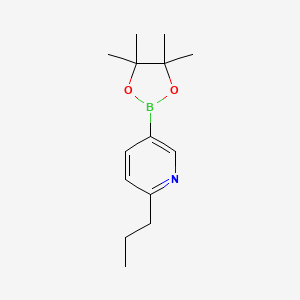

![2-Azabicyclo[2.2.2]octan-4-amine](/img/structure/B15225360.png)
